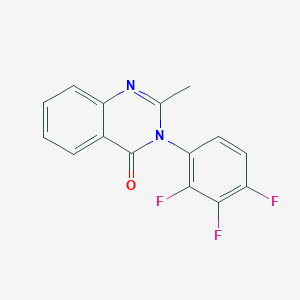

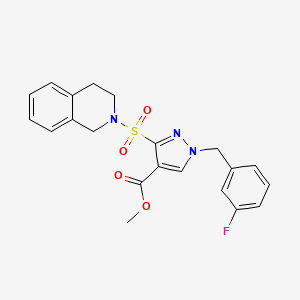

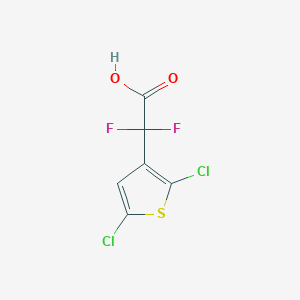

2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone, also known as TQ, is a synthetic compound with potential therapeutic applications. TQ has been studied extensively in the scientific community due to its unique chemical structure and potential biological activity.

Scientific Research Applications

Synthesis and Antibacterial Activities

2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone is a quinazolinone derivative, a class of nitrogen heterocyclic compounds known for their broad spectrum of biological activities. Studies have shown that these compounds, including 2-methyl variants, exhibit significant antibacterial activities against organisms such as Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa. This highlights their potential in developing novel antibacterial agents to combat antibiotic-resistant bacteria (Osarumwense, Edema, & Usifoh, 2021).

Medicinal Chemistry Implications

Quinazolinone derivatives, including the 2-methyl-3-(2,3,4-trifluorophenyl) variant, are vital in medicinal chemistry, offering a scaffolding for the development of new therapeutic agents. Their stability and the ability to introduce various bioactive moieties make them candidates for antibacterial and potentially anticancer compounds. The broad applicability of these compounds in medicinal chemistry is due to their presence in over 200 naturally occurring alkaloids, showcasing their importance in drug development (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Corrosion Inhibition

Quinazolinone derivatives have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic media. The study of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone and similar compounds has shown high inhibition efficiencies, indicating their potential in industrial applications to protect metals from corrosion. This application is significant in extending the lifespan of metal structures and components, reducing maintenance costs (Errahmany et al., 2020).

Anticancer Activities

Recent studies have demonstrated the anticancer potential of quinazolinone derivatives, including those with a 2-methyl group. These compounds have been shown to exhibit activity against various cancer cell lines, indicating their potential in anticancer drug development. The ability to induce apoptosis in cancer cells and inhibit critical growth factor receptors makes these compounds promising candidates for further exploration in cancer therapy (Le et al., 2020).

Green Chemistry Synthesis

The synthesis of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone derivatives has also been explored using green chemistry approaches. Utilizing deep eutectic solvents and microwave-assisted reactions, these methods offer environmentally friendly alternatives to traditional synthesis routes. This approach not only aligns with sustainable chemistry principles but also enhances the efficiency and safety of the synthesis process (Komar et al., 2020).

properties

IUPAC Name |

2-methyl-3-(2,3,4-trifluorophenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c1-8-19-11-5-3-2-4-9(11)15(21)20(8)12-7-6-10(16)13(17)14(12)18/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLYBSHJMZKNEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2598689.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2598690.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2598692.png)

![2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2598694.png)

![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B2598704.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2598712.png)